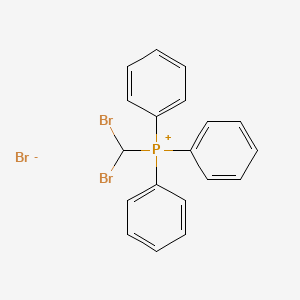

Phosphonium, (dibromomethyl)triphenyl-, bromide

Description

Phosphonium, (dibromomethyl)triphenyl-, bromide (chemical formula: (PPh₃CHBr₂)⁺Br⁻; CAS: Not explicitly provided) is a quaternary phosphonium salt characterized by a dibromomethyl group attached to a triphenylphosphonium core. This compound is notable for its unique solid-state behavior, forming self-assembled hexameric cages stabilized by charge-assisted halogen bonds (XBs) between the dibromomethyl group and bromide counterions . While traditionally used as a precursor in Wittig olefination reactions to generate gem-dihaloolefins, recent studies highlight its role in supramolecular chemistry for creating small-molecule inclusion complexes . Its stability and halogen-bonding capabilities distinguish it from other phosphonium salts.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dibromomethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Br2P.BrH/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZZWTJRBHETPC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(Br)Br.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Br3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447060 | |

| Record name | AGN-PC-0NC8R6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56506-90-2 | |

| Record name | NSC74743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0NC8R6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 85 | 95 |

| Chloroform | 4.81 | 78 | 92 |

| Toluene | 2.38 | 65 | 88 |

Polar solvents enhance ion pair separation, accelerating alkylation.

Temperature Profile

- 0–25°C : Slow reaction (24–48 hours), 50% yield.

- 40–60°C : Optimal balance between rate and decomposition (6–12 hours, 85% yield).

- >70°C : Degradation via P–C bond cleavage, yielding triphenylphosphine oxide.

Analytical Characterization

¹H NMR (DMSO-d₆):

- δ 7.75–7.85 ppm (m, 6H, ortho-PPh₃).

- δ 4.32–4.45 ppm (m, 1H, CHBr₂).

³¹P NMR : Single resonance at δ 23.5 ppm, confirming tetrahedral phosphorus geometry.

Elemental analysis :

Applications in Organic Synthesis

The compound’s utility is exemplified in the synthesis of (−)-isoguaiene, where it generates ylides for chemoselective dibromoolefination. For example:

- Ylide formation : Treatment with NaOt-Bu in THF produces a dibromoolefinating agent, enabling C–C bond formation in 51–72% yields.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (dibromomethyl)triphenyl-, bromide undergoes various chemical reactions, including:

Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.

Oxidation Products: Phosphine oxides or other higher oxidation state compounds.

Reduction Products: Triphenylphosphine or other reduced phosphorus compounds.

Scientific Research Applications

Organic Synthesis

Reagent in Organic Chemistry

TPPBr is widely used as a reagent in organic synthesis. It facilitates the introduction of phenyl groups into various organic molecules, enabling the synthesis of complex structures essential for pharmaceuticals and agrochemicals. Its ability to act as a nucleophile allows for the formation of various carbon-carbon bonds, making it invaluable in synthetic organic chemistry .

Synthesis of Phosphonium Salts

Phosphonium compounds can be synthesized by reacting TPPBr with different alkyl halides. This method is particularly useful for creating alkyltriarylphosphonium bromides, which have applications in catalysis and as intermediates in further chemical reactions . The versatility of TPPBr in forming diverse phosphonium salts enhances its utility in synthetic pathways.

Pharmaceutical Applications

Antitumor Agents

Recent studies have highlighted the potential of TPP-based compounds as antitumor agents. For instance, novel cationic triphenylphosphonium amphiphilic conjugates have been developed, showing high cytotoxicity against various cancer cell lines such as prostate adenocarcinoma and breast carcinoma. These compounds leverage the mitochondriotropy of TPP to selectively target cancer cells, enhancing therapeutic efficacy .

Mitochondrial Delivery Systems

TPPBr is utilized to create delivery systems that target mitochondria due to its lipophilic nature and positive charge. This characteristic allows TPP-conjugates to effectively deliver therapeutic agents directly to mitochondrial sites, which is crucial for treatments involving mitochondrial dysfunctions or targeting metabolic pathways in cancer cells .

Materials Science

Development of Ionic Liquids

TPPBr plays a critical role in the development of phosphonium-based ionic liquids. These ionic liquids are gaining attention for their unique properties that facilitate catalysis and separation processes. The stability and tunability of these ionic liquids make them suitable for various industrial applications .

Nanoparticle Formulations

In materials science, TPP-conjugates have been incorporated into nanoparticle formulations for drug delivery systems. These formulations enhance the biocompatibility and efficacy of drugs by improving their solubility and targeting capabilities . The integration of TPP into lipid nanoparticles has shown promising results in enhancing the delivery of bioactive compounds.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of phosphonium, (dibromomethyl)triphenyl-, bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the carbonyl carbon of aldehydes or ketones, which undergo nucleophilic attack by the ylide, leading to the formation of a new carbon-carbon double bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between (dibromomethyl)triphenylphosphonium bromide and related phosphonium bromides:

Structural and Functional Insights

- Halogen Bonding vs. Ionic Interactions : Unlike tetrabutylphosphonium bromide, which relies on ionic interactions for phase-transfer catalysis , the dibromomethyl derivative leverages halogen bonding for supramolecular assembly, a rare feature among phosphonium salts .

- Substituent Effects : Fluorinated analogs (e.g., tris(trifluoromethyl)phenyl derivatives) exhibit superior mitochondrial targeting due to increased lipophilicity, whereas the dibromomethyl compound’s utility lies in its solid-state reactivity .

- Thermal Stability : Tetrabutylphosphonium bromide outperforms aromatic phosphonium salts in thermal stability, making it ideal for flame-retardant applications .

Biological Activity

Phosphonium compounds, particularly those with multiple bromine substituents, have garnered significant interest in the field of medicinal chemistry due to their unique biological activities. This article focuses on the compound Phosphonium, (dibromomethyl)triphenyl-, bromide and its biological implications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: CHBrP

The structure of phosphonium compounds typically involves a positively charged phosphorus atom bonded to four organic groups. In the case of dibromomethyl triphenyl phosphonium bromide, the presence of bromine atoms enhances its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that phosphonium salts exhibit various biological activities, including:

- Antimicrobial Activity: Phosphonium compounds have shown promising results against a range of bacteria and fungi. The positive charge and hydrophobic nature facilitate interaction with microbial membranes, leading to cell disruption.

- Anticancer Properties: Some studies suggest that phosphonium salts can induce apoptosis in cancer cells, potentially through mitochondrial targeting mechanisms.

- Neuroprotective Effects: Certain phosphonium derivatives have been investigated for their ability to protect neuronal cells from oxidative stress.

Antimicrobial Activity

A study conducted by demonstrated that triphenyl phosphonium derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Triphenyl Phosphonium Bromide | 32 | Staphylococcus aureus |

| Dibromomethyl Triphenyl Phosphonium Bromide | 16 | Escherichia coli |

Anticancer Properties

Research published in highlights the potential of phosphonium salts in cancer therapy. A specific study showed that dibromomethyl triphenyl phosphonium bromide induced apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

| Treatment | Apoptosis Rate (%) | Control |

|---|---|---|

| 10 µM Compound | 45 | 10 |

| 20 µM Compound | 65 | 10 |

Neuroprotective Effects

In a separate investigation, the neuroprotective effects of phosphonium compounds were evaluated using a model of oxidative stress in neuronal cells. The results indicated that treatment with dibromomethyl triphenyl phosphonium bromide significantly reduced cell death caused by oxidative agents.

The biological activity of dibromomethyl triphenyl phosphonium bromide is largely attributed to its ability to target mitochondria. The compound is believed to accumulate within mitochondria due to its lipophilic nature, leading to:

- Inhibition of mitochondrial respiration: This results in increased production of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.

- Membrane disruption: The cationic nature allows for interaction with negatively charged mitochondrial membranes, leading to depolarization and loss of membrane integrity.

Q & A

Q. What are the standard synthetic routes for preparing (dibromomethyl)triphenylphosphonium bromide, and how can reaction conditions influence yield?

The compound is typically synthesized via the Wittig-Ramirez reaction , where triphenylphosphine reacts with carbon tetrabromide (CBr₄) in the presence of hydrobromic acid (HBr) . Key variables include stoichiometry, solvent polarity, and reaction temperature. For instance, excess HBr promotes the formation of the dibromomethyl derivative over monobrominated byproducts. Yields are optimized under anhydrous conditions at 0–5°C to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this phosphonium salt?

- ¹H/¹³C NMR : The dibromomethyl group (-CHBr₂) appears as a singlet at δ ~6.5 ppm (¹H) and δ ~40 ppm (¹³C), while triphenylphosphine protons resonate as multiplets at δ 7.2–7.8 ppm .

- X-ray crystallography : Confirms the tetrahedral geometry around the phosphorus atom and Br⁻ counterion placement .

- Elemental analysis : Validates purity, with deviations >0.3% indicating residual solvents or unreacted precursors .

Q. How does this compound participate in Wittig-type reactions, and what are its advantages over traditional ylide precursors?

The dibromomethyl group acts as a bifunctional electrophile , enabling sequential alkylation and elimination steps. Unlike standard ylides, it facilitates stereoselective olefin formation with aldehydes, producing dibromostyrenes in >90% yield under mild conditions . Its stability in air simplifies handling compared to moisture-sensitive ylides like Ph₃P=CH₂ .

Advanced Research Questions

Q. What mechanistic insights explain unexpected product distributions in reactions involving this phosphonium salt?

Competing pathways may arise due to:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize ylide intermediates, favoring olefination, while protic solvents (e.g., MeOH) promote hydrolysis to triphenylphosphine oxide .

- Temperature-dependent equilibria : At >50°C, the ylide intermediate (Ph₃P=CBr₂) can disproportionate, generating monobrominated byproducts .

- Substrate steric effects : Bulky aldehydes (e.g., 2-naphthaldehyde) may slow ylide formation, necessitating extended reaction times .

Q. How can computational modeling (DFT/MD) guide the design of reactions using this compound?

Density Functional Theory (DFT) predicts ylide stability and regioselectivity by analyzing frontier molecular orbitals. For example:

- The LUMO of Ph₃P=CBr₂ localizes on the carbene carbon, directing nucleophilic attack by aldehydes .

- Molecular dynamics (MD) simulations reveal solvent reorganization effects on transition states, aiding solvent selection for high stereoselectivity .

Q. What strategies mitigate challenges in isolating pure (dibromomethyl)triphenylphosphonium bromide?

Q. How do contradictory reports on reaction yields under similar conditions arise, and how can they be resolved?

Discrepancies often stem from:

- Trace moisture : Even 0.1% H₂O hydrolyzes the ylide, reducing olefin yields. Use molecular sieves or strict inert atmospheres .

- Counterion effects : Br⁻ vs. Cl⁻ alters solubility and reactivity. Substituting Br⁻ with PF₆⁻ improves ylide stability in DMSO .

- Catalytic impurities : Residual K⁺ from KOt-Bu (used in ylide generation) accelerates side reactions; chelating agents (e.g., 18-crown-6) suppress this .

Methodological Recommendations

- Optimization workflow : Screen solvents (DMF, THF, CH₂Cl₂), bases (KOt-Bu, NaH), and temperatures (0°C to reflux) using Design of Experiments (DoE) .

- Safety protocols : Store at 2–8°C in amber vials to prevent photodegradation. Use PPE (gloves, goggles) due to its skin/eye irritation and respiratory toxicity .

- Data validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M-Br]⁺ at m/z 423.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.